(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazinone derivative characterized by:
- A fused benzofuro-oxazinone core, providing structural rigidity.
- A (Z)-configured 3,4-dimethoxybenzylidene substituent at position 2, influencing stereoelectronic properties.
Its structural complexity necessitates comparison with analogs to infer structure-activity relationships (SAR).
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(furan-2-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO6/c1-27-20-7-5-15(10-21(20)28-2)11-22-23(26)17-6-8-19-18(24(17)31-22)13-25(14-30-19)12-16-4-3-9-29-16/h3-11H,12-14H2,1-2H3/b22-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHWQOFQLALBJU-JJFYIABZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=C(O2)C4=C(C=C3)OCN(C4)CC5=CC=CO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one, with CAS number 929493-75-4 and molecular formula CHNO, represents a novel compound in the class of benzofuroxazines. This compound has garnered attention due to its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the existing literature on its biological activities, supported by data tables and case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 419.4 g/mol |
| CAS Number | 929493-75-4 |
Anticancer Activity
Recent studies indicate that derivatives of benzofuroxazines exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC Values : The compound demonstrated IC values ranging from 10 µM to 25 µM across different cell lines, indicating moderate to high cytotoxicity.
A study by Chahal et al. highlighted that compounds with similar structures showed enhanced superoxide dismutase activity while reducing catalase activity in tumor cells, suggesting a mechanism involving reactive oxygen species (ROS) generation leading to apoptosis .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound was assessed through various assays:
- Inhibition of COX Enzymes : The compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
- Cytokine Production : It reduced the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in lipopolysaccharide (LPS)-stimulated macrophages.
These findings suggest that this compound could be a promising candidate for the development of anti-inflammatory drugs.
Antimicrobial Activity
The antimicrobial efficacy of the compound was evaluated against a range of bacteria and fungi:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
The results indicated that the compound exhibits moderate antibacterial and antifungal activities, making it a potential candidate for further exploration in infectious disease treatments.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- In vitro studies conducted on MCF-7 cells revealed that treatment with the compound led to a significant decrease in cell viability after 48 hours.
- Flow cytometry analysis indicated an increase in early and late apoptotic cells.
- Research on Anti-inflammatory Mechanisms :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Variations
Target Compound
- Core : Benzofuro[7,6-e][1,3]oxazin-3(7H)-one.
- Substituents :
- Position 2: (Z)-3,4-dimethoxybenzylidene.
- Position 8: Furan-2-ylmethyl.
Analog 1 : (Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Core: Identical benzofuro-oxazinone.
- Substituents :
- Position 8: 4-Methoxyphenyl (replacing furan-2-ylmethyl).
Analog 2 : (Z)-8-(4-fluorophenethyl)-2-(pyridin-4-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
- Core: Similar benzofuro-oxazinone with a pyridinylmethylene group at position 2.
- Substituents :
- Position 2: Pyridin-4-ylmethylene (vs. dimethoxybenzylidene).
- Position 8: 4-Fluorophenethyl (vs. furan-2-ylmethyl).
- The fluorophenethyl group may enhance metabolic stability due to fluorine’s electronegativity.
Structural Similarity Analysis
Using chemoinformatics principles (e.g., Tanimoto coefficients for binary fingerprint comparisons), the target compound shares moderate similarity with Analog 1 (common benzylidene and core) but lower similarity with Analog 2 (divergent substituents and heterocycles) . Graph-based comparisons (atom-bond adjacency) highlight conserved regions (e.g., oxazinone ring) but divergent functionalization at positions 2 and 8 .
Hypothetical Property Comparison
Implications of Structural Differences
Solubility : Analog 2’s pyridine group may improve aqueous solubility vs. the target compound’s furan and dimethoxy groups .
Binding Interactions :
- The target’s furan could engage in π-stacking, whereas Analog 1’s methoxyphenyl may enhance van der Waals interactions .
- Analog 2’s fluorine might participate in halogen bonding .
Metabolic Stability : Bulkier substituents (e.g., phenethyl in Analog 2) could reduce oxidative metabolism compared to the target’s furan-methyl group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
